Aminafton

Übersicht

Beschreibung

Es wird hauptsächlich als Endothelschützer zur Behandlung von Kapillarerkrankungen und chronischer venöser Insuffizienz eingesetzt . In den letzten drei Jahrzehnten wurde Aminaphthon hinsichtlich seiner Wirksamkeit bei verschiedenen Gefäßkrankheiten untersucht und hat gute klinische Ergebnisse und ein zufriedenstellendes Sicherheitsprofil gezeigt .

Wissenschaftliche Forschungsanwendungen

Aminaphthon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird in der Untersuchung von Endothelschutzeigenschaften und Kapillarerkrankungen eingesetzt.

Industrie: Aminaphthon wird zur Herstellung von Medikamenten zur Behandlung von Gefäßkrankheiten eingesetzt.

Wirkmechanismus

Aminaphthon übt seine Wirkung aus, indem es die Erythrozytenaggregation in den Kapillaren hemmt, wodurch der venöse Rückfluss verbessert und die Kapillarfragilität reduziert wird . Es reguliert die Expression von Adhäsionsmolekülen (VCAM, ICAM, Selectine), Vasokonstriktorpeptiden (Endothelin-1) und proinflammatorischen Zytokinen (IL-6, IL-10, VEGF, TGF-beta) herunter . Diese Modulation biologischer Mediatoren trägt dazu bei, die Endotheliomhomöostase aufrechtzuerhalten und Gefäßkrankheiten zu reduzieren.

Wirkmechanismus

Aminaftone, also known as aminaphthone or Aminaphtone, is a chemical compound that has been used for more than thirty years to treat a variety of vascular disorders . This article will delve into the mechanism of action of Aminaftone, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

Aminaftone primarily targets a broad spectrum of biological mediators involved in the regulation of endothelial homeostasis . These include adhesion molecules (i.e., VCAM, ICAM, Selectins), vasoconstrictor peptides (i.e., Endothelin-1), and pro-inflammatory cytokine expression (i.e., IL-6, IL-10, VEGF, TGF-beta) .

Mode of Action

Aminaftone interacts with its targets by downregulating their expression . It interferes with the production of Endothelin-1 (ET-1) by downregulating the in vitro PPET-1 gene expression in a dose- and time-dependent manner . This results in a decrease in the final production of ET-1 .

Biochemical Pathways

The downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokines by Aminaftone affects the biochemical pathways involved in endothelial homeostasis . This interference leads to altered microvascular reactivity, which is seen in various clinical scenarios .

Pharmacokinetics

It is known that aminaftone is a medication that inhibits erythrocyte aggregation in capillaries, improving venous return for the treatment of capillary fragility .

Result of Action

The molecular and cellular effects of Aminaftone’s action include the downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokine expression . This leads to improved microvascular reactivity and provides relief from symptoms in various clinical conditions .

Biochemische Analyse

Biochemical Properties

Aminaftone has been reported to enhance the wall resistance of veins, capillaries, and lymphatic vessels . It inhibits erythrocyte aggregation in capillaries, thereby improving venous return and treating capillary fragility . Aminaftone interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

Aminaftone has been shown to significantly reduce the release of Endothelin-1 (ET-1) in murine models after sclerotherapy . ET-1 is a potent vasoconstrictor peptide that is excessively released by endothelial cells and is involved in the pathogenesis of benign visual and neurological disturbances . Aminaftone’s ability to reduce ET-1 release suggests that it can influence cell function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Aminaftone exerts its effects at the molecular level by interfering with the production of ET-1 . It inhibits ET-1 production in cell cultures by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene . This mechanism of action does not influence Endothelin-converting enzyme (ECE) activity .

Temporal Effects in Laboratory Settings

In laboratory settings, Aminaftone has been shown to have temporal effects. For instance, it has been reported to increase skin blood perfusion in short-time in patients with Raynaud’s phenomenon

Dosage Effects in Animal Models

In animal models, Aminaftone has been shown to have a very low acute and long-term toxicity . No deaths or toxic symptoms were observed up to doses of 3.0 g/kg in rabbits, mice, and rats . In dogs, a dose of 1.5 g/kg produced no toxic symptoms

Metabolic Pathways

Aminaftone seems to interfere with the pathogenetic pathway of ET-1, downregulating in vitro PPET-1 gene expression in a dose- and time-dependent manner, decreasing the final production of ET-1

Vorbereitungsmethoden

Die Herstellung von Aminaphthon umfasst eine zweistufige Synthese. Zunächst wird eine Esterbindung zwischen 2-Hydroxy-3-methyl-1,4-Naphthohydrochinon und einem p-Nitrobenzoylhalogenid in Benzol gebildet. Anschließend erfolgt eine katalytische Hydrierung unter Druck in Dioxan, um das Endprodukt zu erhalten . Neuere Fortschritte haben ein neues Verfahren eingeführt, das Lösungsmittel mit geringer Toxizität und milden Reaktionsbedingungen verwendet, wodurch es für die Produktion im industriellen Maßstab besser geeignet ist .

Analyse Chemischer Reaktionen

Aminaphthon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Aminaphthon kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.

Substitution: Aminaphthon kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Wasserstoffgas zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Aminaphthon ist einzigartig in seiner Fähigkeit, Endothelzellen zu schützen und den venösen Rückfluss zu verbessern. Ähnliche Verbindungen umfassen:

1-Naphthol: Ein Naphthalinderivat mit Hydroxylgruppen.

Aminobenzoesäure: Eine aromatische Verbindung mit Amino- und Carboxylgruppen.

Anilin: Ein einfaches aromatisches Amin.

Im Vergleich zu diesen Verbindungen hat Aminaphthon eine spezifischere Wirkung auf den Endothelschutzeffekt und die Kapillarfragilität .

Eigenschaften

IUPAC Name |

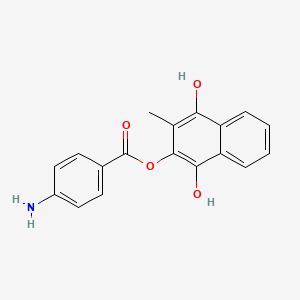

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163725 | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14748-94-8 | |

| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminaftone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminaphthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:

- Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]

- Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]

- Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []

ANone: The modulation of these pathways by aminaphtone is believed to contribute to:

- Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]

- Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]

- Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []

ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []

ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.

ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.